Gestonorone caproate (17α-hydroxy-19-norpregn-4-en-3,20-dione caproate) is a synthetic progestogen. [, , , , ] Progestogens are a class of steroid hormones that bind to the progesterone receptor and exert various biological effects. [] Gestonorone caproate has been primarily investigated in scientific research for its effects on the male reproductive system and certain types of cancer.
Gestonorone caproate primarily acts by binding to the progesterone receptor. [] This binding can lead to various effects depending on the target tissue. For example, in the prostate, gestonorone caproate can suppress the uptake and metabolism of testosterone, particularly its conversion to dihydrotestosterone. [] This reduction in dihydrotestosterone levels can contribute to the shrinkage of the hyperplastic prostate. [] In other tissues, such as renal cell carcinoma, gestonorone caproate appears to have a minimal effect on testosterone metabolism, possibly because of the insignificant role of the reductive pathway of testosterone metabolism in these tissues. []
Gestonorone caproate also exhibits antiandrogenic properties. [] It can interfere with the pituitary-gonadal axis, thereby suppressing sexual function. [, ]
In addition to its effects on the male reproductive system, gestonorone caproate has been shown to influence macrophage Fc gamma receptor (FcγR) expression. [] Treatment with gestonorone caproate has been found to decrease the expression of FcγRs on macrophages, which are critical for host defense against infection and play a significant role in immune cytopenias. [] This modulation of FcγR expression suggests that gestonorone caproate might be a potential therapeutic candidate for immune disorders. []
Research has also investigated the potential of gestonorone caproate as an adjuvant therapy for endometrial carcinoma. [, ] In a pilot study, patients with FIGO stage I endometrial carcinoma with myometrial invasion received gestonorone caproate after standard surgical and radiological treatment. [] Although not statistically significant, the study indicated a potential increase in relapse-free survival in the group treated with gestonorone caproate. [] Another study examined the histopathological effects of gestonorone caproate on endometrial carcinoma. [] Researchers observed tumor regression and increased differentiation, particularly in tumors that initially showed some degree of differentiation. []
Gestonorone caproate has been subjected to genotoxicity testing using the Ames Salmonella/microsome test and the HGPRT test in V79 cells. [] These tests assessed its potential to induce gene mutations. [] The results indicated that gestonorone caproate was not mutagenic in these assays, neither in the presence nor absence of an extrinsic metabolizing system (S9 mix). []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6